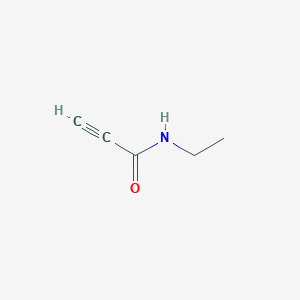

N-Ethylprop-2-ynamide

Description

Significance of Alkynyl Amides in Organic Synthesis

Alkynyl amides, or ynamides, are highly valuable in organic synthesis due to the unique reactivity conferred by the nitrogen atom connected to the alkyne. brad.ac.ukrsc.org The electron-donating nature of the nitrogen atom polarizes the carbon-carbon triple bond, making the α-carbon electrophilic and the β-carbon nucleophilic. brad.ac.ukorgsyn.org This distinct electronic characteristic allows for a wide range of chemical transformations, including cycloadditions, rearrangements, and carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org Consequently, ynamides serve as precursors for a diverse array of nitrogen-containing compounds, which are prevalent in pharmaceuticals and natural products. nih.gov Their ability to participate in chemo-, regio-, and stereoselective reactions makes them indispensable tools for constructing complex molecules with high precision. rsc.org

Historical Context and Evolution of Ynamide Research

The chemistry of ynamides dates back to their discovery by Viehe in 1972. taylorfrancis.comroutledge.com However, for several decades, their synthetic potential remained largely unexplored due to challenges in their preparation and handling. brad.ac.uk The renaissance of ynamide chemistry began at the turn of the 21st century with the advent of efficient and reliable synthetic methods, particularly copper-catalyzed coupling reactions. orgsyn.orgtaylorfrancis.comroutledge.com These breakthroughs made a wide variety of ynamides readily accessible, sparking a surge in research focused on their reactivity and applications. orgsyn.org Over the past two decades, the field has expanded rapidly, with numerous studies demonstrating the utility of ynamides in the synthesis of heterocycles, complex natural products, and as coupling reagents in peptide synthesis. brad.ac.ukroutledge.comacs.org This evolution has transformed ynamides from a chemical curiosity into a staple of the modern synthetic chemist's toolbox. rsc.orgorgsyn.org

N-Ethylprop-2-ynamide as a Model Ynamide Substrate

Among the diverse range of ynamides, this compound serves as a fundamental and illustrative example of this class of compounds. Its relatively simple structure, consisting of an ethyl group attached to the nitrogen of a propargyl amide backbone, makes it an ideal model for studying the characteristic reactivity of ynamides.

Structural Features and Electronic Nature Enabling Diverse Reactivity

The key to the diverse reactivity of this compound lies in its electronic structure. The nitrogen atom's lone pair of electrons engages in conjugation with the adjacent carbon-carbon triple bond. This interaction significantly polarizes the alkyne, rendering the β-carbon electron-rich and nucleophilic, while the α-carbon becomes electron-deficient and electrophilic. orgsyn.org This inherent polarization is a defining feature of ynamides and is the foundation for their wide-ranging chemical behavior, facilitating reactions such as cycloadditions, nucleophilic additions, and rearrangements. brad.ac.ukbrad.ac.uk

Role in Balancing Reactivity and Stability

A crucial aspect of ynamide chemistry is the balance between reactivity and stability, a role effectively demonstrated by this compound. Unlike the highly reactive and often unstable ynamines (which lack an electron-withdrawing group on the nitrogen), the amide group in this compound provides a degree of stabilization. orgsyn.orgnih.gov The electron-withdrawing nature of the carbonyl group tempers the electron-donating ability of the nitrogen atom, resulting in a molecule that is stable enough to be handled and stored under normal laboratory conditions, yet reactive enough to participate in a plethora of synthetic transformations. orgsyn.orgthieme-connect.de This balance is critical for their practical application in multi-step syntheses. rsc.org

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | N-ethyl-2-propynamide |

| CAS Number | 2682-33-9 |

| Molecular Formula | C5H7NO |

| Molecular Weight | 97.12 g/mol |

| Physical Form | Liquid |

| Purity | 95% |

| InChI Key | FZJYKFBXZVSIRY-UHFFFAOYSA-N |

Table compiled from sources. sigmaaldrich.comepa.gov

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| GC-MS | Used to analyze thermal degradation. |

| UV Spectroscopy | Monitors photostability by tracking decomposition between λ = 220–300 nm. |

| Karl Fischer Titration | Quantifies hygroscopicity. |

Table compiled from sources.

Synthetic Applications of this compound

| Reaction Type | Description |

| Oxidation | Can be oxidized to form corresponding oxides using agents like potassium permanganate. |

| Reduction | The triple bond can be reduced to a double or single bond. |

| Substitution | Participates in reactions where nitrogen or carbon atoms are replaced by other functional groups. |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Used in the synthesis of triazole derivatives with high yields. |

| Peptide Bond Formation | Acts as a coupling reagent, facilitating amidation with selectivity towards amino groups. |

| Radical Reactions | Can undergo radical-triggered bond fission to form diverse products. |

Table compiled from sources.

Structure

3D Structure

Properties

IUPAC Name |

N-ethylprop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-3-5(7)6-4-2/h1H,4H2,2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJYKFBXZVSIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577775 | |

| Record name | N-Ethylprop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2682-33-9 | |

| Record name | N-Ethyl-2-propynamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2682-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylprop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylprop-2-ynamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reactivity Patterns and Mechanistic Pathways of N Ethylprop 2 Ynamide

Cycloaddition Reactions

Cycloaddition reactions represent a cornerstone of ynamide chemistry, offering powerful methods for ring construction. researchgate.net The electron-rich nature of the ynamide alkyne allows it to react with a variety of dienophiles and dipolarophiles, often under transition metal catalysis, to yield structurally diverse cyclic products with high levels of control over regio- and stereochemistry. rsc.org

[2+2] Cycloadditions

[2+2] cycloadditions involving ynamides are a well-established method for the synthesis of four-membered rings, such as cyclobutenes and cyclobutenamides. nih.gov These reactions often proceed through stepwise, non-concerted mechanisms, particularly when catalyzed by transition metals. rsc.org

A notable transformation involving ynamides is the palladium-catalyzed cascade reaction of N-allyl-ynamides. nih.govresearchgate.netnih.gov This sequence involves an initial N-to-C allyl transfer to form a ketenimine intermediate, which then undergoes an intramolecular [2+2] cycloaddition. nih.govnih.gov This tandem process is highly diastereoselective and can be directed to form either fused or bridged bicyclic imines, depending on the substitution pattern of the tethered alkene. nih.govnih.gov For example, γ-branched N-allyl ynamides with an oxygen-tethered styryl group cleanly undergo the rearrangement and subsequent cycloaddition to yield bridged bicycloimines as single diastereomers. nih.gov In contrast, ynamides with internally substituted alkenes tend to form fused cycloadducts in good yields and with excellent diastereoselectivity. nih.gov

The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in a solvent like toluene (B28343) at elevated temperatures. nih.gov

Table 1: Diastereoselective Intramolecular [2+2] Cycloaddition of N-Allyl-Ynamides

| Entry | Ynamide Substrate | Product (Bicyclic Imine) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | γ-branched N-allyl ynamide (styryl moiety) | Bridged Bicycloimine | 80 | Single diastereomer |

| 2 | Ynamide with propargylic substituent | Fused Cycloadduct | 75 | >20:1 |

| 3 | Ynamide with different propargylic substituent | Fused Cycloadduct | 82 | >20:1 |

Data sourced from studies on palladium-catalyzed rearrangements of N-allyl-ynamides. nih.gov

Ynamides can participate in formal [2+2] cycloadditions with activated carbonyl compounds. A key example is the catalytic asymmetric [2+2] cycloaddition with ethyltrifluoropyruvate. rsc.org Research by Mikami in 2011 demonstrated that a dicationic (S)-BINAP-derived palladium(II) complex effectively catalyzes the formal cycloaddition between an ynamide and the ketoester. rsc.org This reaction proceeds to form the corresponding oxetene product in quantitative yield and with nearly perfect enantiomeric excess. rsc.org

Table 2: Catalytic Asymmetric [2+2] Cycloaddition with Ethyltrifluoropyruvate

| Ynamide | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| N-Sulfonyl Ynamide | Dicationic (S)-BINAP-Pd(II) complex | Chiral Oxetene | 100 | >99 |

This impressive result highlights the potential for creating highly functionalized, chiral oxetenes from ynamides. rsc.org

Palladium catalysis is instrumental in achieving highly diastereoselective intramolecular [2+2] cycloadditions of ynamides. rsc.org Specifically, N-allyl-ynamides can be converted into structurally diverse bicyclic ketimines through a process that combines the cycloaddition with an N-to-C allyl transfer. rsc.orgnih.gov The geometry of the alkene in the N-allyl group dictates the stereochemical outcome, leading to different diastereomeric products. rsc.org These reactions are typically promoted by catalysts like tetrakis(triphenylphosphine)palladium(0) and afford the cycloadducts in good yields with high diastereoselectivity. rsc.orgnih.gov This methodology showcases how alkene substitution patterns play a crucial role in directing the cycloaddition pathway toward either fused or bridged systems. nih.govnih.gov

The [2+2] cycloaddition of ynamides with nitroalkenes provides a route to nitro-substituted cyclobutenamides. nih.govnih.gov Lam and colleagues reported that these reactions can be catalyzed by a diene-ligated rhodium complex. nih.govnih.gov A critical component for the efficiency of this transformation was found to be the presence of sodium tetraphenylborate. nih.govnih.gov The reaction joins the ynamide and the nitroalkene to form the four-membered cyclobutene (B1205218) ring, incorporating the nitro group. nih.gov This metal-catalyzed approach was the first of its kind for reacting ynamides with 2-arylsubstituted nitroethenes, yielding a variety of cyclobutenamide products. researchgate.net

Table 3: Rhodium-Catalyzed [2+2] Cycloaddition of Ynamides and Nitroalkenes

| Ynamide Reactant | Nitroalkene Reactant | Catalyst System | Product |

|---|---|---|---|

| Ynamide | trans-Nitroalkene | Diene-ligated Rhodium complex + NaBPh₄ | Cyclobutenamide |

The reaction efficiently produces cyclobutenamides in the presence of the specified catalytic system. nih.govnih.gov

[3+2] Cycloadditions

[3+2] cycloaddition reactions are a powerful tool for synthesizing five-membered heterocyclic rings, and ynamides are competent reaction partners in these transformations. researchgate.netmaxapress.com These reactions often involve the in situ generation of a three-atom component that reacts with the ynamide alkyne.

One prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which can be used with terminal ynamides like N-Ethylprop-2-ynamide to produce triazole derivatives with high yields.

Furthermore, copper-catalyzed formal [3+2] cycloadditions between alkenyl N-propargyl ynamides and styrenes have been developed to access complex pyrrole-fused [2.2.1] bicyclic scaffolds. rsc.org This reaction proceeds with high yields and stereoselectivities using a copper catalyst in conjunction with a chiral ligand like (S)-DTBM-SEGPHOS. rsc.org The proposed mechanism involves the ynamide attacking the copper-activated alkyne to form a copper carbene intermediate, which then undergoes a series of cyclization and rearrangement steps to furnish the final product. rsc.org

Palladium catalysis has also been employed in [3+2] cycloadditions. For instance, α,β-unsaturated imines can react with vinylethylene carbonates in a palladium-catalyzed [3+2] cycloaddition to regioselectively form functionalized oxazolidine (B1195125) rings. mdpi.com Another advanced strategy involves a palladium-catalyzed [3+2] reaction that proceeds through a double C(sp3)–H activation to generate the three-carbon component for the cycloaddition with maleimides. chemrxiv.org

These examples underscore the versatility of ynamides in [3+2] cycloadditions, enabling the synthesis of a wide array of important heterocyclic structures through various catalytic systems. rsc.orgmdpi.com

[4+2] Cycloadditions (Diels-Alder Type)

Table 1: Overview of Hexadehydro-Diels-Alder (HDDA) Reaction

| Feature | Description |

| Reaction Type | [4+2] Cycloisomerization |

| Reactants | 1,3-Diyne (diene) and an Alkyne (diynophile) |

| Key Intermediate | Benzyne |

| Typical Conditions | Thermal, metal- and reagent-free |

| Significance | De novo generation of benzynes for synthesis of complex benzenoid products. wisc.edu |

This compound and other ynamides can function as electron-rich dienophiles in intramolecular inverse-electron-demand hetero-Diels-Alder (ihDA) reactions with pyrimidines. eventact.comslsp.chacs.org This sequence provides an efficient pathway to synthesize functionalized polycyclic and spiro-4-aminopyridines, which are valuable scaffolds in medicinal chemistry. acs.orgnih.gov The reaction proceeds through an ihDA cycloaddition followed by a retro-Diels-Alder (rDA) reaction, which involves the expulsion of a small molecule like hydrogen cyanide. eventact.comslsp.ch This ihDA/rDA sequence is general in scope and has been scaled up using flow chemistry. eventact.comnih.gov DFT studies have been employed to elucidate the reaction pathway and identify the kinetic determining step. eventact.com Comparative studies have shown that solvents can play a crucial role, with sulfolane (B150427) sometimes leading to higher yields compared to trifluorotoluene at high temperatures. researchgate.net

Table 2: Representative Inverse Electron-Demand [4+2] Cycloaddition

| Reactants | Conditions | Product Type | Significance |

| Ynamidyl-tethered Pyrimidine | Thermal (e.g., 210 °C) or Microwave; Solvents: Toluene, Sulfolane nih.govresearchgate.net | Polycyclic fused and spiro-4-aminopyridines | First examples of ynamides as electron-rich dienophiles in this context. nih.gov |

[2+2+2] Cycloadditions

Addition and Functionalization Reactions

Ynamides can undergo hydration reactions to form valuable β-enaminone products. researchgate.net

The regioselectivity of ynamide hydration can be controlled to produce either α- or β-enaminones. For example, rhodium-catalyzed hydroacylation of ynamides with aldehydes can lead to linear β-enaminone products with high regioselectivity. researchgate.net The proposed mechanism involves oxidative addition, hydrometallation, and reductive elimination steps within a catalytic cycle. researchgate.net In some cases, the addition of the ynamide has been found to be reversible. rsc.org

Hydration Reactions

Acidic Conditions and Moisture Sensitivity

Ynamides, including this compound, are known to be sensitive to moisture, particularly under acidic or heated conditions. brad.ac.uk The reactivity stems from the electronic nature of the ynamide functional group. The nitrogen atom's lone pair of electrons donates into the alkyne, polarizing the triple bond and increasing the electron density at the β-carbon. rsc.org

Under acidic conditions, the β-carbon is susceptible to protonation. This protonation event generates a highly reactive keteniminium ion intermediate. rsc.orgnih.gov In the presence of water, this electrophilic intermediate is readily attacked by the water molecule acting as a nucleophile. The subsequent loss of a proton leads to the formation of a secondary amide, effectively resulting in the hydration of the alkyne. This sensitivity necessitates the use of dry solvents and inert atmospheres for many reactions involving ynamides to prevent decomposition and formation of undesired byproducts. brad.ac.uk

Hydroacylation Reactions

Hydroacylation involves the addition of an aldehyde's C-H bond across the carbon-carbon triple bond of the ynamide. This transformation is a powerful, atom-economical method for synthesizing highly functionalized enaminones, which are versatile building blocks for various heterocyclic compounds. researchgate.netrsc.org

The intermolecular hydroacylation of ynamides can be efficiently achieved using rhodium catalysts. researchgate.netox.ac.uk Research by Willis and others has demonstrated that combining an aldehyde and an ynamide in the presence of a rhodium(I) catalyst, such as [Rh(nbd)₂]BF₄, with an appropriate phosphine (B1218219) ligand, leads to the formation of substituted enaminones in high yields. rsc.orgnih.gov The reaction typically involves the oxidative addition of the aldehyde's C-H bond to the rhodium(I) center, followed by migratory insertion of the ynamide into the Rh-H bond, and subsequent reductive elimination to yield the enaminone product and regenerate the active catalyst. rsc.org

A critical aspect of ynamide hydroacylation is the control of regioselectivity, which determines whether the acyl group adds to the α- or β-carbon of the ynamide, leading to branched (α) or linear (β) enaminone products, respectively. This selectivity can be effectively controlled by the judicious choice of the phosphine ligand coordinated to the rhodium catalyst. researchgate.netrsc.org

Formation of β-enaminone (Linear Product): The use of π-acidic, large bite-angle diphosphine ligands, such as DPEphos (bis[(2-diphenylphosphino)phenyl] ether), generally results in high selectivity for the linear β-enaminone product. rsc.orgrsc.org The π-acidity of the ligand creates a more electron-poor rhodium center, which promotes stronger coordination with the ynamide. This stronger interaction, combined with steric repulsion between the ynamide's substituents and the ligand, favors hydrometallation at the β-position, leading to the linear isomer. researchgate.netrsc.org

Formation of α-enaminone (Branched Product): Conversely, employing electron-rich, σ-donating phosphine ligands with smaller bite angles, such as Me-N(PCy₂)₂, can reverse the regioselectivity to favor the branched α-enaminone product. researchgate.netrsc.org These ligands increase the electron density on the rhodium center, leading to weaker coordination with the ynamide substrate. In this scenario, the inherent polarity and steric factors of the ynamide itself dominate, allowing for α-hydrometallation to occur, which ultimately yields the branched isomer. rsc.org

The following table, based on findings by Willis et al., illustrates the ligand-dependent control of regioselectivity in the rhodium-catalyzed hydroacylation of an N-tosyl ynamide with an aldehyde. researchgate.net

| Ligand | Product Ratio (Linear β : Branched α) | Yield (%) |

|---|---|---|

| DPEphos | >20 : 1 | 85 |

| dppf | 15 : 1 | 71 |

| Xantphos | 10 : 1 | 93 |

| Me-N(PCy₂)₂ | 1 : 2.5 | 71 |

Hydroamination and Related Aminoalkyne Reactivity

Hydroamination, the addition of an N-H bond across an alkyne, is a fundamental transformation for synthesizing nitrogen-containing compounds. For ynamides, this reaction provides access to ethene-1,1-diamines or enamines. Nickel-catalyzed hydroamination of ynamides with secondary aryl amines has been shown to produce substituted ethene-1,1-diamine (B14131556) compounds in moderate to excellent yields with high regioselectivity. nih.gov The reaction demonstrates good tolerance for various functional groups on the ynamide. nih.gov Additionally, gold-catalyzed intramolecular hydroamination of ynamides serves as an efficient route to construct nitrogen-containing heterocycles like tetrahydroisoquinolines. acs.org

Hydrofunctionalization Reactions

The hydrosulfenylation of ynamides involves the addition of a thiol (R-SH) across the carbon-carbon triple bond. This reaction has been developed into a highly regio- and stereoselective metal-free process using hexafluoroisopropanol (HFIP) as a key mediator. rsc.orgnih.govresearchgate.net This method provides a versatile and sustainable route to synthesize stereodefined ketene (B1206846) N,S-acetals. rsc.orgrsc.org

The mechanism involves HFIP acting as a Brønsted acid, which regioselectively protonates the ynamide at the β-carbon to form a reactive keteniminium intermediate. nih.govresearchgate.net HFIP also serves as the solvent, stabilizing this intermediate through hydrogen bonding. rsc.org A subsequent nucleophilic attack by the sulfur atom of the thiol at the α-carbon of the keteniminium ion, followed by deprotonation, yields the ketene N,S-acetal product with syn-addition stereochemistry. rsc.orgnih.gov The protocol is notable for its atom economy and mild reaction conditions, often proceeding at room temperature. researchgate.net

The scope of the reaction is broad, accommodating various thiols and both electron-rich and electron-poor aryl ynamides, as well as heteroaryl-substituted ynamides. rsc.org

| Ynamide Substituent (Aryl) | Thiol | Product Yield (%) |

|---|---|---|

| 4-Bromophenyl | 4-Methylbenzenethiol | 93 |

| 4-Fluorophenyl | 4-Methylbenzenethiol | 88 |

| 4-Methylphenyl | 4-Methylbenzenethiol | 80 |

| 2-Thienyl | 4-Methylbenzenethiol | 76 |

| Phenyl | Thiophenol | 96 |

| Phenyl | 2-Naphthalenethiol | 95 |

Data adapted from research on HFIP-mediated hydrosulfenylation of N-tosyl ynamides. rsc.org

Nucleophilic Additions

The polarized nature of the ynamide triple bond facilitates nucleophilic attack. Terminal ynamides, such as this compound, can exhibit enamine-like nucleophilicity and are subject to deprotonation at the terminal C-H bond, enabling 1,2-addition reactions with various electrophiles like carbonyls and imines. rsc.org

The first catalytic enantioselective nucleophilic 1,2-additions of terminal ynamides to aldehydes have been developed, providing access to valuable N-substituted propargylic alcohols. nih.govrsc.org In a notable study, various indole-derived terminal ynamides were shown to react with a range of aldehydes in the presence of a zinc triflate catalyst and a chiral ligand, N-methyl ephedrine. rsc.org This method is applicable to both aromatic and aliphatic aldehydes, producing the corresponding propargylic alcohols in high yields and with excellent enantioselectivity. nih.gov

The success of this transformation is highly dependent on the reaction conditions. An essential finding was that the ynamide addition is reversible, which can lead to racemization of the product over time. rsc.org To counter this, the use of apolar solvents was implemented, which causes the product to precipitate out of the solution, effectively suppressing racemization and preserving the high enantiomeric excess (ee). rsc.orgnih.gov

Table 1: Catalytic Enantioselective 1,2-Addition of Ynamides to Aldehydes

| Ynamide Substrate | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 3-Benzoylindolyl Ynamide | 4-Bromobenzaldehyde | 97 | 93 | rsc.org |

| 3-Benzoylindolyl Ynamide | 2-Tolyl aldehyde | 93 | 95 | nih.gov |

| 3-Benzoylindolyl Ynamide | Cyclohexanecarboxaldehyde | 89 | 95 | nih.gov |

| 3-Benzoylindolyl Ynamide | Decanal | 87 | 90 | nih.gov |

Ynamides can participate in one-pot nucleophilic addition-cyclization reactions with chiral N,O-acetals. This process has been demonstrated to be a diastereoselective method for producing multifunctional pyrido- and pyrrolo[1,2-c] researchgate.netoxazin-1-ones. rsc.org The reaction is typically promoted by a Lewis acid, such as BF₃·Et₂O, at low temperatures. rsc.org

The proposed mechanism involves the Lewis acid-promoted formation of an iminium ion from the N,O-acetal. rsc.org The nucleophilic ynamide then attacks this iminium ion. The stereochemical outcome of this addition is controlled by the existing chirality in the N,O-acetal, leading to high diastereoselectivity. rsc.org Subsequent intramolecular cyclization after the removal of a protecting group furnishes the final bicyclic products. rsc.orgmit.edu A similar gold-catalyzed reaction between N,O-acetals and ynamides has also been developed for constructing tetrahydropyrrolo[1,2-c] researchgate.netoxazin-1-ones. nih.gov

Oxidation Reactions

The electron-rich triple bond of this compound and its analogues is susceptible to oxidation, leading to the formation of valuable α-dicarbonyl compounds. researchgate.net

Oxidation routes have been developed to transform ynamides into chiral α,α-diaryl amides or α-acyl amides. rsc.org One such method involves a tandem syn-addition of organocuprates to chiral ynamides, followed by oxidation. rsc.org This sequence generates a substituted enolate, which can be oxidized with reagents like tert-butylperoxylithium to afford an α-substituted product. rsc.org Further reaction with electrophiles can lead to α,α-disubstituted N-acyl oxazolidinones with good yields and diastereoselectivites. rsc.org Another approach involves an unusual oxoarylation reaction via a Claisen rearrangement of intermediates formed from ynamide addition to a chiral sulfoxide (B87167), yielding α-aryl amides. rsc.org

A direct and efficient method for the oxidation of ynamides involves using dimethyl sulfoxide (DMSO) as both the solvent and the oxidant. researchgate.netsemanticscholar.orgrsc.orgnih.gov This reaction has been effectively demonstrated for the conversion of N-arylethynylsulfonamides into N-sulfonyl-2-aryloxoacetamides (α-ketoimides). researchgate.netsemanticscholar.orgrsc.org The reaction is often assisted by microwave irradiation and proceeds without the need for any metal catalysts or external oxidants. semanticscholar.orgnih.gov

Mechanistic studies based on DFT calculations suggest that the reaction is initiated by the nucleophilic attack of the DMSO oxygen atom on the ynamide's triple bond. semanticscholar.orgrsc.orgnih.gov This process, involving a double oxygen-atom transfer from two molecules of DMSO, ultimately forms the α-ketoimide product. semanticscholar.org This method represents a straightforward strategy for transforming ynamides into valuable α-ketoimide structures. researchgate.netrsc.org

Table 2: DMSO-Mediated Oxidation of N-Arylethynylsulfonamides

| Ynamide Substrate (Ar-C≡C-NSO₂R) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(Phenylethynyl)-4-methylbenzenesulfonamide | DMSO, Microwave, 140 °C, 30 min | N-(2-Oxo-2-phenylacetyl)-4-methylbenzenesulfonamide | 92 | semanticscholar.org |

| N-((4-Methoxyphenyl)ethynyl)-4-methylbenzenesulfonamide | DMSO, Microwave, 140 °C, 30 min | N-(2-((4-Methoxyphenyl)ethynyl)acetyl)-4-methylbenzenesulfonamide | 91 | semanticscholar.org |

| N-((4-Chlorophenyl)ethynyl)-4-methylbenzenesulfonamide | DMSO, Microwave, 140 °C, 30 min | N-(2-((4-Chlorophenyl)ethynyl)acetyl)-4-methylbenzenesulfonamide | 93 | semanticscholar.org |

| N-(Phenylethynyl)benzenesulfonamide | DMSO, Microwave, 140 °C, 30 min | N-(2-Oxo-2-phenylacetyl)benzenesulfonamide | 91 | semanticscholar.org |

Reduction Reactions

The triple bond of ynamides can be selectively reduced to afford various products, including enamides and saturated amides. The stereochemical outcome of these reductions can often be controlled, providing access to specific isomers.

Diastereoselective nickel-catalyzed reductive coupling of chiral oxazolidinone-derived ynamides with aldehydes has been reported. rsc.org This reaction, utilizing triethylsilane as a reducing agent, produces γ-siloxyenamides with good yields and high diastereoselectivity. The proposed mechanism involves the formation of a five-membered nickelacycle intermediate, the reduction of which leads to the predominant formation of one diastereomer. rsc.org Furthermore, the addition products from enantioselective 1,2-additions have been shown to undergo diastereoselective reductions without loss of enantiomeric purity, yielding chiral building blocks with (Z)- and (E)-enamide functionalities. rsc.org

Compound Index

Reactions Involving Keteniminium and Metal Carbene Intermediates

The electron-rich nature of the ynamide functionality allows for the formation of highly reactive intermediates, such as keteniminium ions and metal carbenes, which serve as precursors for a variety of complex chemical transformations. researchgate.netrsc.org

Activation of this compound with an electrophile, such as a Brønsted or Lewis acid, can generate a keteniminium intermediate. researchgate.net This intermediate is highly electrophilic and can participate in various intra- and intermolecular reactions. For instance, gold catalysis can facilitate the formation of keteniminium ions from ynamides, which can then undergo cyclization or cycloaddition reactions. rsc.org Similarly, rhodium(I) catalysts can react with ynamides to generate α-oxo rhodium(I)-carbene intermediates. nih.gov These metal carbenes can then engage in metathesis with tethered alkynes or be trapped by alkenes to form heterocyclic structures. nih.gov Copper-catalyzed reactions can also proceed through metal carbene intermediates, leading to cascade cyclizations. rsc.org

Table 3: Reactive Intermediates from N-Ynamides and Their Applications

| Intermediate | Generating Conditions | Subsequent Reactions |

| Keteniminium Ion | Brønsted or Lewis acid activation (e.g., with gold catalysts). researchgate.netrsc.org | Cyclizations, cycloadditions, Friedel-Crafts alkylations. rsc.org |

| Metal Carbene | Transition metal catalysis (e.g., Rh(I), Cu(I)). rsc.orgnih.gov | Metathesis, C-H insertion, cycloadditions. rsc.orgnih.gov |

Rearrangement and Cascade Reactions

This compound and its derivatives are excellent substrates for various rearrangement and cascade reactions, enabling the rapid construction of complex molecular architectures from simple starting materials.

Ynamides can undergo sigmatropic rearrangements, which are pericyclic reactions involving the migration of a sigma-bond across a pi-system. For example, upon activation, an N-benzyl ynamide can form a keteniminium ion that undergoes a rsc.orgnih.gov-hydride shift. rsc.orglibretexts.org This rearrangement is a key step in certain cascade sequences leading to complex heterocyclic systems. rsc.org Another notable sigmatropic rearrangement is the N-to-C allyl transfer. In the presence of a palladium catalyst, N-propargyl ynamides can undergo an intramolecular cycloaddition that coincides with an N-to-C allyl transfer, leading to structurally diverse bicyclic ketimines. rsc.org The rsc.orgrsc.org-sigmatropic rearrangement, such as the aza-Claisen rearrangement, is another powerful tool for C-C bond formation and has been utilized in the synthesis of various nitrogen-containing heterocycles. researchgate.netmdpi.comas-pub.com

The Nazarov cyclization is a 4π-electrocyclic reaction of a divinyl ketone to form a cyclopentenone. organic-chemistry.org Ynamides can be precursors to the divinyl ketone substrates required for this reaction. For instance, an oxazolidinone-derived ynamide can be converted into an activated divinyl ketone that subsequently undergoes a facile Nazarov cyclization. uq.edu.au This process can exhibit excellent control over stereochemistry. uq.edu.au Gold-catalyzed intermolecular amination of ynamides can also initiate an aza-Nazarov cyclization, providing access to functionalized 2-aminopyrroles. nih.gov This tandem sequence proceeds with high regioselectivity. nih.gov

The Conia-ene reaction is an intramolecular cyclization between an enol and an alkyne or alkene. jk-sci.com Ynamides are effective substrates for Conia-ene type cyclizations. For example, an organocatalytic, enantioselective Conia-ene-type carbocyclization of ynamide cyclohexanones has been developed. researchgate.net This metal-free approach allows for the efficient and atom-economical construction of valuable morphan derivatives. researchgate.net The reactivity of the ynamide allows it to participate in nucleophilic addition even without metal catalysis. researchgate.net Gold-catalyzed Conia-ene type reactions have also been reported, highlighting the versatility of ynamides in these cyclization reactions. acs.org

Oxidative Cycloisomerization

Oxidative cycloisomerization reactions of ynamides provide a powerful strategy for the synthesis of complex nitrogen-containing heterocyclic structures. While specific studies focusing solely on this compound are limited, the general reactivity of ynamides in such transformations is well-documented. For instance, rhodium-catalyzed asymmetric oxidative cycloisomerization of alkenyl ynamides has been shown to produce azabicyclo[3.1.0]hexanes. rsc.org Similarly, diastereomeric oxidative cyclization of chiral indolyl ynamides can yield medium-sized lactams. rsc.org These reactions typically involve the formation of a metal-vinylidene or a related reactive intermediate, which then undergoes cyclization and subsequent oxidation to afford the final product. The reaction pathway is sensitive to the choice of metal catalyst and oxidant, which control the chemoselectivity and stereoselectivity of the transformation.

A notable example involves the diastereoselective tandem syn-addition of organocuprates to chiral ynamides, followed by oxidation. rsc.org This sequence leads to the formation of chiral α,α-diaryl amides or α-acyl amides, demonstrating the versatility of oxidative pathways in functionalizing the ynamide core. rsc.org

Cascade Annulation Reactions

Cascade, or tandem, reactions involving ynamides are highly efficient processes for building molecular complexity from simple precursors in a single operation. nih.govacs.org These reactions often proceed through reactive intermediates like keteniminium ions or metal carbenes, which can engage in a series of intramolecular bond-forming events. rsc.orgresearchgate.net

Gold-catalyzed intramolecular annulation of indole (B1671886) ynamides represents an elegant method for constructing spirocyclic pyrrolidinoindoline scaffolds. rsc.org In this reaction, a gold catalyst activates the ynamide, facilitating the formation of a keteniminium intermediate. rsc.org This intermediate then undergoes a 5-endo-dig cyclization, followed by a 6-exo-trig nucleophilic attack by the indole ring. rsc.org The cascade concludes to afford structurally complex tetracyclic N,O-acetals. rsc.org The reaction proceeds diastereoselectively at room temperature, highlighting the mild conditions and high efficiency of this gold-catalyzed process. rsc.org

Table 1: Gold-Catalyzed Intramolecular Annulation of Indole Ynamides

| Catalyst | Key Intermediate | Cyclization Mode | Product Type | Ref. |

| Gold (Au) | Keteniminium ion | 5-endo-dig / 6-exo-trig | Spirocyclic pyrrolidinoindolines | rsc.org |

A metal-free approach for the synthesis of 2,4-diaminoquinoline derivatives has been developed utilizing a TMSOTf/TfOH-promoted [4+2] annulation of ynamides with 2-aminoarylnitriles. acs.orgresearchgate.net This method provides a regioselective and efficient route to these important heterocyclic frameworks with good to excellent yields. acs.org The reaction is notable for its broad functional group compatibility and its ability to construct the diaminoquinoline core in a single step, offering an advantage over traditional transition-metal-catalyzed methods. acs.orgorganic-chemistry.org The Brønsted/Lewis acid system is believed to activate the ynamide towards nucleophilic attack by the aminonitrile, initiating the annulation cascade. acs.orgresearchgate.net

Another related transformation is the TMSOTf-catalyzed [4+2] annulation of ynamides with β-(2-aminophenyl)-α,β-ynones, which yields 2-aminoquinolines. organic-chemistry.orgresearchgate.net This protocol is particularly valuable as it accommodates the synthesis of 3-alkyl-substituted quinolines, which are challenging to access via other methods. organic-chemistry.org The reaction proceeds under mild conditions (30°C) and demonstrates the utility of TMSOTf as an effective catalyst for this type of cyclization. organic-chemistry.orgresearchgate.net

Table 2: Acid-Promoted [4+2] Annulation Reactions of Ynamides

| Reactant 1 | Reactant 2 | Promoter/Catalyst | Product | Ref. |

| Ynamide | 2-Aminoarylnitrile | TMSOTf/TfOH | 2,4-Diaminoquinoline | acs.orgresearchgate.net |

| Ynamide | β-(2-Aminophenyl)-α,β-ynone | TMSOTf | 2-Aminoquinoline | organic-chemistry.orgresearchgate.net |

Recent studies have uncovered a base-promoted cascade reaction involving ynamide N-Csp bond cleavage, selective intramolecular 1,3-alkyne migration, and simultaneous N-desulfonylation. researchgate.net This transformation of benzene-tethered ynamide-ynes provides a novel route to 2-phenyl-3-(phenylethynyl)-1H-indole derivatives. researchgate.net The reaction proceeds without the need for expensive transition metals or strong acids. researchgate.net The proposed mechanism involves a base-promoted heterolytic cleavage of the ynamide N-Csp bond, which is an unusual reactivity pattern for ynamides. researchgate.net This is followed by a rearrangement and cyclization cascade that ultimately furnishes the functionalized indole product. researchgate.net This strategy highlights the potential for ynamides to undergo structural rearrangements under basic conditions, expanding their synthetic utility beyond typical cycloaddition and functionalization reactions. researchgate.net

Radical and Metal-Catalyzed Cross-Coupling Reactions

Ynamides are competent substrates in both radical and metal-catalyzed cross-coupling reactions, serving as versatile building blocks for C-C and C-heteroatom bond formation. rsc.orgnih.gov

The involvement of ynamides in radical processes, while less common than ionic pathways, offers complementary methods for synthesizing nitrogen heterocycles. nih.gov For example, a sulfur-radical-triggered cyclization of yne-tethered ynamides has been developed, where a thiyl radical selectively attacks the alkyne moiety over the more electron-rich ynamide. researchgate.net This initiates a cyclization cascade to produce 4-thioaryl pyrroles, a reactivity pattern that contrasts with typical cyclizations where the ynamide is the more reactive partner. researchgate.net

In the realm of metal-catalyzed reactions, copper-catalyzed cross-dehydrogenative coupling (CDC) of terminal alkynes with secondary amides presents a direct and atom-economical route to ynamides. rsc.org Mechanistic proposals for these reactions sometimes involve the formation of nitrogen-centered radicals and copper(III) intermediates. rsc.org Transition metal-catalyzed radical-radical cross-coupling reactions represent an innovative approach for bond construction. researchgate.net Theoretical studies on copper-catalyzed C-N radical-radical cross-coupling suggest a concerted pathway is favored. researchgate.net These advanced methods allow for the direct coupling of readily available starting materials, often under milder conditions than traditional methods. rsc.orgsioc-journal.cn

Table 3: Summary of Selected Coupling Reactions

| Reaction Type | Catalyst/Promoter | Key Feature | Product Type | Ref. |

| Radical Cyclization | Thiyl radical source | Regioselective attack on alkyne over ynamide | 4-Thioaryl pyrroles | researchgate.net |

| Cross-Dehydrogenative Coupling | Copper (Cu) | Direct coupling of amides and terminal alkynes | Ynamides | rsc.org |

| Radical-Radical Cross-Coupling | Transition Metal (e.g., Cu) | Concerted C-N bond formation pathway | Coupled products | researchgate.net |

Applications of N Ethylprop 2 Ynamide in Complex Molecular Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of N-Ethylprop-2-ynamide makes it a key reagent in the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Quinolines and their derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. This compound has been utilized in innovative methods for quinoline (B57606) synthesis.

One notable approach involves the photochemical electrophilic cyclization of a ketene (B1206846) with an ynamide, such as this compound. mdpi.com This process leads to the formation of a cyclobutenone intermediate, which, after a series of electrocyclic reactions and subsequent electrophilic cyclization with iodine, yields multiply functionalized quinolines. mdpi.com

Furthermore, a metal-free strategy for synthesizing 2,4-diaminoquinolines has been developed using a TMSOTf/TfOH-promoted [4+2] annulation of ynamides with 2-aminoarylnitriles. acs.org This method offers a regioselective and efficient route to these valuable quinoline frameworks with good functional group tolerance. acs.org

| Starting Materials | Reagents/Catalyst | Product | Yield | Reference |

| This compound, Ketene | Photochemical, I2 | Multifunctional Quinoline | - | mdpi.com |

| Ynamide, 2-Aminoarylnitrile | TMSOTf/TfOH | 2,4-Diaminoquinoline | Moderate to Excellent | acs.org |

Pyridines and their amino-substituted derivatives are fundamental heterocyclic structures found in numerous biologically active molecules and functional materials. This compound serves as a key component in several synthetic routes to these compounds.

A notable method involves the intramolecular inverse electron-demand hetero-Diels-Alder (ihDA) cycloaddition of ynamides with pyrimidines. researchgate.netresearchgate.net This reaction, followed by a retro-Diels-Alder reaction, provides access to structurally diverse polycyclic fused- and spiro-4-aminopyridines. researchgate.netresearchgate.net The reaction can be performed under microwave irradiation in sulfolane (B150427), leading to excellent yields of the desired 4-aminopyridine (B3432731) derivatives. researchgate.netrsc.orgnih.gov

| Starting Materials | Reagents/Catalyst | Product | Yield | Reference |

| Ynamidyl Pyrimidine | Microwave, Sulfolane | Polycyclic 4-Aminopyridine | 72-78% | rsc.orgnih.gov |

Pyrazoles, pyrimidines, and isoxazoles are important five- and six-membered heterocyclic systems with widespread applications in medicinal chemistry and agrochemicals. mdpi.comorganic-chemistry.org this compound has been employed in the synthesis of these heterocycles through various cycloaddition reactions.

For instance, the regioselective [3+2] cycloaddition of ynamides with ynones and alkynoates offers an efficient pathway to substituted pyrazoles. mdpi.com Similarly, cycloaddition reactions between sydnones and ynamides have been developed to produce 4-aminopyrazoles. whiterose.ac.uk In the synthesis of isoxazoles, vinyl azides can react with ynamides to form key intermediates. nih.gov

| Reaction Type | Reactants | Product | Reference |

| [3+2] Cycloaddition | Ynamide, Ynone/Alkynoate | Substituted Pyrazole | mdpi.com |

| Cycloaddition | Sydnone, Ynamide | 4-Aminopyrazole | whiterose.ac.uk |

| Reaction Sequence | Vinyl Azide, Ynamide | Isoxazole intermediate | nih.gov |

Indole (B1671886) and its derivatives are among the most important heterocyclic motifs, forming the core of many natural products and pharmaceuticals. mdpi.com this compound has proven to be a valuable tool in the construction of complex indole-containing structures, including indoloquinolines.

Gold-catalyzed annulations of N-aryl ynamides with benzisoxazoles provide a direct route to 6H-indolo[2,3-b]quinoline derivatives. chim.itrsc.org This methodology has been successfully applied to the synthesis of naturally occurring alkaloids like neocryptolepine (B1663133). chim.itrsc.org Additionally, visible-light-mediated ketyl-ynamide coupling reactions have been developed for the synthesis of 2-hydroxymethylindoles. rsc.org

| Starting Materials | Reagents/Catalyst | Product | Yield | Reference |

| N-Aryl Ynamide, Benzisoxazole | LAuCl, AgSbF6 | 6H-Indolo[2,3-b]quinoline | Low | chim.it |

| Ynamide, Aldehyde/Ketone | Visible Light, Photocatalyst | 2-Hydroxymethylindole | Moderate to Good | rsc.org |

Dihydrofuran-2(3H)-ones are five-membered lactones that are present in a variety of natural products and serve as important synthetic intermediates. The synthesis of these heterocycles can be achieved using ynamides as key precursors.

A two-step process has been developed where the first step involves the nucleophilic addition of vinyl azides to propargylic alcohols, catalyzed by BF3·Et2O, to furnish 4-ynamides. nih.govorganic-chemistry.orgacs.org In the second step, these 4-ynamides undergo an intramolecular cyclization using the Vilsmeier reagent (POCl3/DMF) to yield dihydrofuran-2(3H)-ones. organic-chemistry.orgacs.org This reaction represents a novel use of the alkyne group as a nucleophile in a Vilsmeier-type reaction. organic-chemistry.orgacs.org

| Reaction Step | Reactants | Reagents/Catalyst | Product | Yield | Reference |

| 1. 4-Ynamide Synthesis | Vinyl Azide, Propargylic Alcohol | BF3·Et2O | 4-Ynamide | 62-90% | nih.govorganic-chemistry.org |

| 2. Cyclization | 4-Ynamide | Vilsmeier Reagent (POCl3/DMF) | Dihydrofuran-2(3H)-one | 73-84% | organic-chemistry.org |

Oxazolidinones are a class of five-membered heterocyclic compounds, some of which are known for their antibacterial activity. This compound can be involved in the synthesis of oxazolidinone derivatives through transition metal-catalyzed reactions.

A palladium-catalyzed auto-tandem oxidative carbonylation of propargylic amines in an ionic liquid provides a pathway to 2-(2-oxooxazolidin-5-ylidene)-acetamides. mdpi.com This reaction proceeds through the formation of a 2-ynamide intermediate, which then undergoes cyclocarbonylation. mdpi.com Chiral oxazolidinone-derived ynamides have also been used in diastereoselective epoxidation and subsequent cyclopropanation reactions. rsc.org

| Reaction Type | Starting Material | Catalyst/Reagents | Intermediate/Product | Reference |

| Auto-tandem Oxidative Carbonylation | Propargylic Amine | PdI2/KI, CO, O2 | 2-Ynamide intermediate, 2-(2-Oxooxazolidin-5-ylidene)-acetamide | mdpi.com |

| Diastereoselective Epoxidation/Cyclopropanation | Chiral Oxazolidinone-derived Ynamide | Dimethyldioxirane | Oxirene intermediate, Cyclopropanated product | rsc.org |

Azetidin-2-imines

N-phosphoryl ynamides have been utilized in the synthesis of highly functionalized N-phosphoryl azetidin-2-imines. This transformation is achieved through a tandem aza-Claisen–hetero-[2+2] cycloaddition. nih.gov In a specific example, the N-allyl ynamide, upon heating, undergoes an aza-Claisen rearrangement to form a ketenimine intermediate in situ. This ketenimine then participates in a Staudinger-type ketenimine-imine [2+2] cycloaddition to produce the azetidin-2-imine ring system. nih.gov This particular reaction yields a product with a quaternary carbon center and proceeds with a diastereoselectivity of 4:1. nih.gov The development of this method provides access to a novel class of N-phosphoryl ynamides that can contain both carbon and phosphorus chirality. nih.gov

| Reactant | Product | Reaction Type | Diastereoselectivity |

| N-allyl ynamide | N-phosphoryl azetidin-2-imine | Tandem aza-Claisen–hetero-[2+2] cycloaddition | 4:1 |

Azabicyclo[3.1.0]hexanes

The synthesis of azabicyclo[3.1.0]hexanes can be achieved through the rhodium-catalyzed oxidative cycloisomerization of alkenyl ynamides. rsc.org This method allows for the construction of up to three chirality centers within the resulting cyclopropane (B1198618) ring. rsc.org Another approach involves the reaction of allylic sulfonamides with an alkynyliodonium salt, which is proposed to proceed via the cyclization of an alkylidene carbene with a tethered alkene, forming the azabicyclo[3.1.0]hexane structure that subsequently decomposes. bham.ac.uk Furthermore, gold(I)-catalyzed cycloisomerization of ene-ynamides bearing a propargylic alcohol moiety has been shown to produce the 2-azabicyclo[3.1.0]hexane framework. clockss.org

| Catalyst System | Reactants | Product | Key Features |

| Rhodium catalyst | Alkenyl ynamides | Azabicyclo[3.1.0]hexanes | Asymmetric synthesis, forms up to three chirality centers |

| Not specified | Allylic sulfonamides, alkynyliodonium salt | Azabicyclo[3.1.0]hexanes | Proceeds via alkylidene carbene intermediate |

| Gold(I) catalyst | Ene-ynamides with propargylic alcohol | 2-Azabicyclo[3.1.0]hexane | Diastereoselective cycloisomerization |

Natural Product Synthesis

Total Synthesis of Herbindoles

The total synthesis of Herbindoles A, B, and C has been accomplished utilizing a transition-metal-catalyzed intramolecular [2+2+2] cycloaddition of a diynyl-ynamide precursor. researchgate.netnih.gov Specifically, the synthesis of (-)-herbindole A involves an intramolecular [2+2+2] cycloaddition of a sulfonynamide-derived precursor catalyzed by RhCl(PPh₃)₃, which forms the key indole structure in high yield. rsc.org This strategy has proven to be highly efficient, allowing for the synthesis of all three herbindoles from a common indoline (B122111) intermediate. nih.govnih.gov

| Precursor | Catalyst | Key Reaction | Product |

| Diynyl-ynamide | Transition metal catalyst | Intramolecular [2+2+2] cycloaddition | Herbindoles A, B, and C |

| Sulfonynamide-derived precursor | RhCl(PPh₃)₃ | Intramolecular [2+2+2] cycloaddition | (-)-Herbindole A |

Synthetic Efforts Towards Neocryptolepine

Synthetic strategies for the indoloquinoline alkaloid neocryptolepine have been developed. While direct use of this compound is not explicitly detailed in the provided context, the synthesis of related indoloquinoline natural products often involves key steps like the Friedländer condensation and palladium-catalyzed coupling reactions. chim.itresearchgate.net For instance, a common intermediate for neocryptolepine synthesis can be formed, which then undergoes cyclization and oxidation to yield the final product. chim.it

Approaches to Triterpenes from Schisandraceae Family

The synthesis of triterpenoid (B12794562) natural products from the Schisandraceae family presents a significant synthetic challenge due to their complex molecular structures. researchgate.netmdpi.com A proposed strategy for accessing the core ring system of lancifodilactone I, a key member of this family, involves a palladium-catalyzed cascade cyclization of a bromoenynamide. researchgate.netmdpi.com This cascade would proceed through carbopalladation, followed by a Suzuki coupling and an 8π-electrocyclization to construct the fused 7,8-ring system. researchgate.netmdpi.com While this specific approach using a bromoenynamide was explored, the synthesis of other triterpenes in this family has been achieved through different routes, often involving lengthy synthetic sequences. mdpi.com

| Target Family | Key Intermediate | Proposed Key Reaction | Resulting Core Structure |

| Schisandraceae Triterpenes | Bromoenynamide | Palladium-catalyzed cascade cyclization | 7,8-fused ring system |

Chimonamidine Alkaloid Synthesis

An efficient and asymmetric synthesis of chimonamidine alkaloids has been developed. rsc.org A key step in this synthesis is the catalytic enantioselective addition of a terminal ynamide to an isatin (B1672199), which is catalyzed by a copper(I)-bisoxazolidine complex. nih.gov This reaction produces a 3-(aminoethynyl)-3-hydroxyindolin-2-one intermediate in high yield and enantiomeric excess. nih.gov Subsequent hydrogenation of the triple bond and a reductive deprotection of the sulfonamide group lead to the final chimonamidine alkaloid. rsc.orgnih.gov This method has been shown to be scalable and applicable to the synthesis of various medicinally relevant alkaloids. nih.gov

| Key Reactants | Catalyst System | Key Intermediate | Final Product |

| Terminal ynamide, Isatin | (CuOTf)₂·Tol, bisoxazolidine (B8223872) ligand | 3-(Aminoethynyl)-3-hydroxyindolin-2-one | Chimonamidine alkaloid |

Precursors for Multifunctional Organic Scaffolds

This compound, a member of the ynamide class of compounds, serves as a versatile and powerful building block in organic synthesis. The unique electronic properties of the ynamide functionality, characterized by an electron-donating nitrogen atom attached to a carbon-carbon triple bond, enable a wide range of chemical transformations. nih.gov This reactivity makes it an excellent precursor for constructing complex and multifunctional organic scaffolds, which are foundational structures in medicinal chemistry and materials science. mdpi.com Its utility is demonstrated in the synthesis of diverse heterocyclic and acyclic structures, often with high levels of stereocontrol.

Multifunctional 3-Hydroxyindolinone Derivatives

The 3-hydroxyindolinone (or 3-hydroxyoxindole) scaffold is a privileged structure found in numerous natural products and pharmaceutically active compounds. Ynamides, including this compound, have proven to be effective nucleophiles in reactions to construct these valuable motifs.

A significant application involves the copper-catalyzed enantioselective 1,2-addition of ynamides to isatins. rsc.org This method provides direct access to 3-hydroxyoxindoles that feature a challenging tetrasubstituted chiral center at the C3 position. rsc.org The reaction proceeds under mild, base-free conditions and is noted for being ligand-accelerated. A key aspect of this transformation is that the ynamide acts with enamide-like nucleophilicity, allowing it to react directly with the Lewis acid-activated isatin without prior deprotonation. rsc.org This process is scalable and accommodates a broad range of isatin substrates, including those without protecting groups. rsc.org

The resulting addition products, which retain the ynamide moiety, are themselves multifunctional intermediates. They can undergo further transformations such as hydration, partial hydrogenation, or hydroxyacyloxylation at the triple bond to generate a variety of complex 3-hydroxyindolinone derivatives. rsc.org This sequential approach highlights the role of the ynamide not just as a reagent for the initial C-C bond formation but as a latent functional group for subsequent diversification.

Table 1: Copper-Catalyzed Enantioselective Addition of Ynamides to Isatins This table represents typical results for the reaction class, as detailed in the literature for N-sulfonyl ynamides.

| Entry | Isatin Derivative (Substituent) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | N-benzyl isatin | 98 | 98 |

| 2 | N-allyl isatin | 99 | 98 |

| 3 | N-methyl isatin | 99 | 97 |

| 4 | Unprotected isatin (R=H) | 95 | 96 |

| 5 | 5-Bromo isatin (unprotected) | 98 | 97 |

Data sourced from studies on copper(bisoxazolidine)-catalyzed additions of sulfonynamides to isatins. rsc.org

β-Hydroxy Enamides and Aminocyclopropyl Carbinols

This compound and related ynamides are valuable precursors for the stereoselective synthesis of β-hydroxy enamides and aminocyclopropyl carbinols, which are important chiral building blocks.

The synthesis of chiral β-hydroxy (E)-enamides can be achieved through a multi-step, one-pot sequence developed by the Walsh group. rsc.org This process begins with the hydroboration of an N-sulfonyl ynamide, followed by a boron-to-zinc transmetalation. The resulting alkenylzinc species then undergoes an enantioselective addition to an aldehyde, catalyzed by a chiral ligand like morpholino isoborneol (B83184) (MIB). rsc.org This procedure is effective for both aliphatic and aromatic aldehydes, providing access to the desired β-hydroxy enamides in good yields and with high enantioselectivity. rsc.org

Building upon this methodology, the same protocol can be extended to produce aminocyclopropyl carbinols, structures containing three contiguous stereocenters. By incorporating a Simmons-Smith cyclopropanation step after the formation of the β-hydroxy enamide, the alkene moiety is converted into a cyclopropane ring. rsc.org This elegant one-pot reaction furnishes the complex aminocyclopropyl carbinol products with moderate to high yields and excellent diastereomeric ratios (>20:1). rsc.org However, the reaction's success can be dependent on the substrates, as it has been noted to be sluggish with internal ynamides or when the starting aldehyde is aromatic. rsc.org

Table 2: Synthesis of β-Hydroxy Enamides and Aminocyclopropyl Carbinols This table illustrates representative yields and stereoselectivities for the synthesis starting from N-tosyl ynamides.

| Product Type | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| β-Hydroxy Enamide | Cyclohexanecarboxaldehyde | 86 | 98 | N/A |

| β-Hydroxy Enamide | Isovaleraldehyde | 77 | 96 | N/A |

| Aminocyclopropyl Carbinol | Cyclohexanecarboxaldehyde | 76 | 94 | >20:1 |

| Aminocyclopropyl Carbinol | Isovaleraldehyde | 71 | 92 | >20:1 |

Data sourced from studies by the Walsh group. rsc.org

Ketene N,O-Acetals

Ynamides such as this compound can be converted into highly reactive ketene N,O-acetals, which are versatile intermediates for aldol (B89426) and Mannich-type reactions. rsc.org The Marek group has explored pathways to generate these structures. One method involves the sequential addition of a Gilman cuprate (B13416276) to an oxazolidinone-derived chiral ynamide, followed by trapping with an electrophile like trimethylsilyl (B98337) chloride to give an O-silyl ketene acetal. rsc.org

These in situ generated ketene N,O-acetals can be directly reacted with aldehydes in the presence of a Lewis acid, such as titanium tetrachloride, to afford Mukaiyama aldol products. rsc.org This transformation proceeds in good yields and with high diastereoselectivity. The stereochemical outcome of the reaction is consistent with a Zimmerman-Traxler transition state model. rsc.org This approach effectively transforms the ynamide into a nucleophilic enolate equivalent for the construction of complex acyclic structures with excellent stereocontrol. rsc.org The transient formation of ketene N,O-acetals can also be achieved through the addition of an alcohol to the ynamide, often promoted by a Brønsted or Lewis acid, which can then undergo further rearrangements or reactions. rsc.org

Table 3: Aldol Reactions via Ynamide-Derived Ketene N,O-Acetals This table shows representative results for the Mukaiyama aldol reaction of ketene N,O-acetals derived from chiral ynamides and various aldehydes.

| Aldehyde | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| Isobutyraldehyde | 75 | 96:4 |

| Benzaldehyde | 71 | 95:5 |

| 3-Phenylpropanal | 81 | 97:3 |

Data sourced from studies by the Marek group. rsc.org

Amino Acid and Peptide Derivatives

A significant breakthrough is the use of ynamide coupling reagents to enable practical "inverse peptide synthesis," where the peptide chain is elongated from the N-terminus to the C-terminus (N→C). nih.gov This approach is historically plagued by severe epimerization of the N-terminal amino acid residue. Ynamides effectively suppress this side reaction, allowing for the use of unprotected amino acids as starting materials. nih.govchemrxiv.org This represents a major advance in green chemistry, as it minimizes the need for protecting group manipulations, thereby reducing waste and improving step- and atom-economy. nih.govchemrxiv.org The robustness of this method has been demonstrated in the successful synthesis of several peptide active pharmaceutical ingredients (APIs). nih.gov

Computational Chemistry and Mechanistic Elucidation

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is instrumental in modeling reaction pathways, allowing for the detailed study of energetics and structural changes throughout a chemical transformation. libretexts.org

DFT calculations are crucial for mapping the potential energy surface of a reaction, identifying the most plausible mechanistic pathways by calculating the energies of reactants, products, intermediates, and transition states.

For ynamides, DFT has been used to shed light on the energetic and geometric requirements of various transformations. In copper-catalyzed cross-dehydrogenative coupling (CDC) reactions that form ynamides, DFT calculations have been employed to understand the reaction's feasibility at room temperature. rsc.org Initial calculations for a proposed mechanism involving a Cu(II) intermediate showed a relatively high activation barrier (ΔG‡) of 23.0 kcal/mol for the final reductive elimination step, which is inconsistent with the mild reaction conditions observed experimentally. rsc.org

Further DFT modeling suggested an alternative pathway where a Cu(II) intermediate is oxidized by a nitrogen-centered radical to a more stable Cu(III) intermediate. rsc.org The subsequent reductive elimination from this Cu(III) species was found to have a much lower activation barrier of 12.6 kcal/mol. rsc.org This computational result not only aligns with experimental observations but also provides a refined mechanistic picture that explains the efficiency of the reaction.

In the context of cycloadditions, DFT investigations have clarified the energetic and geometric details of sequences like the intramolecular [4+2]/retro-[4+2] cycloaddition between ynamides and pyrimidines. researchgate.net Such studies provide precise geometries of the transition states and calculate the activation energies, offering a deep understanding of the reaction's stereochemical and electronic demands.

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, focusing on the changes in electron density rather than molecular orbitals. researchgate.net This theory has been successfully applied to understand the mechanisms and selectivity of various organic reactions. researchgate.netmaxapress.com

In an MEDT study, the reactivity of N-Ethylprop-2-ynamide would be analyzed by examining its conceptual DFT descriptors, such as its electronic chemical potential. A reaction between this compound and an electrophilic partner would be driven by the flow of electron density from the electron-rich ynamide to the reaction partner. nih.gov Analysis of the electron localization function (ELF) along the reaction coordinate would reveal the precise sequence of bond formation, distinguishing between concerted or stepwise mechanisms and explaining the observed regio- and stereoselectivity. maxapress.com For instance, MEDT can determine whether a cycloaddition reaction proceeds through a one-step mechanism or involves the formation of a zwitterionic intermediate. nih.gov

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. researchgate.net The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. researchgate.netjournalirjpac.com

For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the alkyne's π-system. Its energy level indicates the molecule's capacity to act as a nucleophile or an electron donor. Conversely, the LUMO is primarily composed of the π* antibonding orbitals of the triple bond and its energy relates to the molecule's ability to act as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. youtube.com A smaller gap generally correlates with higher reactivity. DFT calculations are routinely used to compute these orbital energies and visualize their distribution, providing insight into the most reactive sites within the molecule. journalirjpac.comirjweb.com

| Parameter | Description | Implication for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). The polarized π-system and nitrogen lone pair result in a relatively high HOMO energy. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). The π* orbitals of the alkyne can accept electrons. |

| HOMO-LUMO Gap | Energy difference (ELUMO - EHOMO) | A smaller gap suggests higher reactivity and lower kinetic stability. youtube.com |

This table presents a conceptual overview of HOMO-LUMO analysis.

Analysis of Reaction Intermediates and Transition States

Computational chemistry enables the characterization of fleeting intermediates and transition states that are often impossible to observe experimentally. libretexts.orgfossee.in For reactions involving this compound and related ynamides, several key species have been identified through DFT calculations.

In the copper-catalyzed synthesis of ynamides, computational studies have identified several crucial intermediates along the reaction pathway. rsc.org These include an initial copper alkyne complex, a subsequent Cu(II) complex formed upon interaction with the amide, and a key Cu(III) intermediate that facilitates the final bond formation. rsc.org Furthermore, a nitrogen-centered radical has been proposed as a key species responsible for oxidizing the copper center from Cu(II) to Cu(III). rsc.org

Other important reactive intermediates derived from ynamides include:

Keteniminium Ions: Formed by the protonation or Lewis acid activation of the ynamide, these highly electrophilic species are central to many ynamide transformations. rsc.org

α-Imino-Metal Carbenes: These intermediates are involved in various metal-catalyzed annulation and cycloaddition reactions. rsc.org

Allenylgold Intermediates: In gold-catalyzed reactions, ynamides can isomerize to form allenylgold species, which are corroborated by deuterium (B1214612) labeling experiments and DFT calculations. nih.gov

| Intermediate Type | Precursor/Reaction | Role in Mechanism | Supporting Evidence |

| Cu(III) Complex | Cu(II) complex + N-centered radical | Facilitates low-energy reductive elimination to form the ynamide product. | DFT Calculations rsc.org |

| Keteniminium Ion | Ynamide + Brønsted/Lewis Acid | Acts as a potent electrophile in addition and cyclization reactions. | Mechanistic Proposals rsc.org |

| α-Imino Gold/Platinum Carbene | Ynamide + Gold/Platinum Catalyst | Key intermediate in cycloaddition reactions with isoxazoles. | DFT Calculations rsc.org |

| Allenylgold | Ynamide + Gold Catalyst | Formed via isomerization, enables subsequent cyclization. | DFT and D2O Labeling nih.gov |

Prediction of Reactivity and Selectivity in Catalytic Systems

One of the most significant applications of computational chemistry is its ability to predict and rationalize the reactivity and selectivity observed in complex catalytic cycles. schrodinger.com

In the copper-catalyzed synthesis of ynamides, DFT calculations successfully predicted the chemoselectivity of the reaction. rsc.org The calculations explained why the desired ynamide is formed in favor of the undesired alkyne homo-coupling dimer by comparing the activation barriers of the competing pathways. The reductive elimination from the Cu(III) intermediate to form the ynamide was shown to be kinetically favorable. rsc.org

Similarly, DFT has been used to understand selectivity in gold- and platinum-catalyzed cycloadditions of ynamides. rsc.org Calculations revealed that different catalysts lead to completely distinct products—such as O-bridged tetrahydro-1,4-oxazepines, [3+2] cycloadducts, or 1,3-oxazepines—by stabilizing different intermediates and transition states. Distortion/interaction analysis of the catalyst-ligated ynamide complex can explain why a particular catalytic system favors one reaction pathway over another, providing a theoretical foundation for catalyst design. rsc.org This predictive power is invaluable for developing new synthetic methods with high efficiency and selectivity.

Biological and Medicinal Chemistry Relevance

Role as Building Blocks in Drug Discovery Programs

N-Ethylprop-2-ynamide belongs to the ynamide class of compounds, which are characterized by a carbon-carbon triple bond adjacent to a nitrogen atom bearing an electron-withdrawing group. nih.govorgsyn.org This structural feature imparts a unique electronic bias, rendering the alkyne both electrophilic and nucleophilic, and thus highly reactive in a controlled manner. sioc-journal.cnresearchgate.net Ynamides, including this compound, have emerged as powerful and versatile building blocks in organic synthesis and medicinal chemistry. orgsyn.orgrsc.org Their stability, compared to the more reactive ynamines, makes them more practical for synthetic applications. nih.gov

The utility of the this compound scaffold lies in its ability to participate in a wide array of chemical transformations, allowing for the construction of complex molecular architectures. rsc.org A key application is in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent structures in many natural products and pharmacologically active molecules. sioc-journal.cnbham.ac.uk The unique reactivity of the ynamide functional group facilitates various ring-forming reactions, including cycloadditions and annulations, providing access to diverse and challenging cyclic scaffolds with high regio- and stereocontrol. rsc.org

Furthermore, this compound and related ynamides are valuable reagents in coupling reactions. For instance, they have been employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to produce triazole derivatives, a common motif in medicinal chemistry. This method is noted for its high efficiency and yield. The polarized triple bond of this compound also allows for regioselective additions, making it a valuable intermediate in the synthesis of various bioactive molecules, including potential antiviral agents. The adaptability of the ynamide functional group allows chemists to modulate its electronic properties by altering the substituent on the nitrogen atom, making these compounds highly versatile for creating libraries of potential drug candidates. researchgate.net

Development of Kinase Inhibitors Containing this compound Moiety (e.g., BI-847325)

A prominent example of the this compound moiety's incorporation into a clinically investigated drug candidate is BI-847325. sioc-journal.cn This orally bioavailable small molecule was developed as a potent, ATP-competitive dual inhibitor of both mitogen-activated protein kinase kinase (MEK) and Aurora kinases. sioc-journal.cnCurrent time information in Bangalore, IN.acs.org The chemical structure of BI-847325 is (Z)-3-(3-(((4-((dimethylamino)methyl)phenyl)amino)(phenyl)methylene)-2-oxoindolin-6-yl)-N-ethylpropiolamide. acs.org

Inhibition of MEK and Aurora Kinases

BI-847325 demonstrates potent inhibitory activity against both MEK and Aurora kinases, two families of enzymes that play crucial roles in cell proliferation and survival. bham.ac.uk The RAS-RAF-MEK-ERK pathway is a key signaling cascade that is frequently hyperactivated in human cancers due to mutations in genes like BRAF and RAS. acs.org Aurora kinases are essential for the regulation of mitosis, including spindle assembly and chromosome segregation. bham.ac.uk

The dual-targeting mechanism of BI-847325 is a strategic approach in cancer therapy. By simultaneously inhibiting two distinct and critical signaling pathways, the compound has the potential to overcome resistance mechanisms that can arise from targeting a single pathway. The inhibitory concentrations (IC50) of BI-847325 highlight its potency against these kinases.

| Kinase Target | Species | IC50 (nM) |

| MEK1 | Human | 25 |

| MEK2 | Human | 4 |

| Aurora A | Human | 25 |

| Aurora B | Xenopus laevis | 3 |

| Aurora C | Human | 15 |

| Data sourced from MedchemExpress and Selleck Chemicals. acs.orgchemrxiv.org |

Antineoplastic Potential in Cancer Models

The antineoplastic activity of BI-847325 has been demonstrated in various preclinical cancer models. Current time information in Bangalore, IN.researchgate.net In vivo studies using subcutaneous xenograft models in mice showed that oral administration of BI-847325 led to significant tumor growth inhibition and even tumor regression in a range of cancer types. Current time information in Bangalore, IN.researchgate.net

The compound was highly active in colorectal, gastric, mammary, and pancreatic cancer models. Current time information in Bangalore, IN. For instance, in a study with 11 different cancer models, tumor regressions were observed in five of them following treatment with BI-847325. Current time information in Bangalore, IN.researchgate.net The antitumor effects have been attributed to MEK inhibition in BRAF-mutant models and to Aurora kinase inhibition in KRAS-mutated models. sioc-journal.cn This suggests that the dual mechanism of action broadens the spectrum of tumors that could be sensitive to the drug. sioc-journal.cn

In Vitro Antiproliferative Activity in Tumor Cell Lines

The antiproliferative effects of BI-847325 have been extensively evaluated in large panels of human tumor cell lines. In one study of 294 cell lines, BI-847325 was found to be a highly selective inhibitor, active in the submicromolar range against a broad spectrum of cancer types. sioc-journal.cnCurrent time information in Bangalore, IN.